2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10068409
InChI: InChI=1S/C21H21N5O2S3/c27-12-6-11-22-19(28)14-29-20-25-24-18(26(20)15-7-2-1-3-8-15)13-30-21-23-16-9-4-5-10-17(16)31-21/h1-5,7-10,27H,6,11-14H2,(H,22,28)
SMILES: C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CSC3=NC4=CC=CC=C4S3
Molecular Formula: C21H21N5O2S3
Molecular Weight: 471.6 g/mol

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide

CAS No.:

Cat. No.: VC10068409

Molecular Formula: C21H21N5O2S3

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide -

Specification

Molecular Formula C21H21N5O2S3
Molecular Weight 471.6 g/mol
IUPAC Name 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide
Standard InChI InChI=1S/C21H21N5O2S3/c27-12-6-11-22-19(28)14-29-20-25-24-18(26(20)15-7-2-1-3-8-15)13-30-21-23-16-9-4-5-10-17(16)31-21/h1-5,7-10,27H,6,11-14H2,(H,22,28)
Standard InChI Key DLCRRKAJSZYJND-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CSC3=NC4=CC=CC=C4S3
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CSC3=NC4=CC=CC=C4S3

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazole ring and the attachment of the benzothiazole moiety. Common methods might involve the use of hydrazine derivatives and appropriate aldehydes or ketones for the triazole formation, followed by sulfide coupling reactions to introduce the benzothiazole group.

Biological Activities

While specific data on 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide is not available, related compounds have shown promise in various biological assays:

  • Antimicrobial Activity: Some triazole derivatives exhibit potent activity against fungal pathogens, such as Candida species .

  • Anti-inflammatory Activity: Certain compounds with similar structures have been evaluated for their potential as anti-inflammatory agents, including inhibition of enzymes like 5-lipoxygenase .

Data Tables

Given the lack of specific data on the compound , a general table summarizing the properties of related compounds can be constructed:

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Related Triazole DerivativeC18H14N4O2S3414.5Antimicrobial, Anti-inflammatory
Another Related CompoundC21H20N6O3S4532.68Potential Anti-inflammatory

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